6.9-Fold Improvement in Androgen Receptor (AR) Antagonism Potency Over Unsubstituted BFC in LNCaP Cells
The target compound demonstrates a 6.9-fold higher AR antagonist potency compared to 7-benzyloxy-4-trifluoromethylcoumarin (BFC) when tested under identical assay conditions. The para-methyl group on the 7-O-benzyl ring is the sole structural difference between the two compounds, making this a near-isosteric comparison that isolates the contribution of the methyl substituent to AR binding [1].
| Evidence Dimension | AR transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 170 nM (0.17 µM) |
| Comparator Or Baseline | 7-Benzyloxy-4-trifluoromethylcoumarin (BFC, CAS 220001-53-6): IC50 = 1,180 nM (1.18 µM) |
| Quantified Difference | 6.9-fold more potent (ΔpIC50 ≈ 0.84 log units) |
| Conditions | Human LNCaP prostate cancer cells harboring ARR2PB-eGFP reporter; 72 h incubation; fluorescence assay readout |
Why This Matters
For AR-targeted screening campaigns, a ~7-fold potency gain from a single methyl substitution represents a meaningful SAR starting point that may justify prioritization over generic BFC in hit-to-lead or lead optimization programs.
- [1] BindingDB BDBM50259603 / CHEMBL5057874. IC50 = 170 nM: Inhibition of AR transcriptional activity in human LNCaP cells harboring ARR2PB-eGFP. Fu W, Zhang M, Liao J, Tang Q, Lei Y, Gong Z, Shan L, Duan M, Chai X, Pang J, Tang C, Wang X, Xu X, Li D, Sheng R, Hou T. View Source
